3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidinedione core, and a trifluoromethyl-substituted phenyl ring
Properties
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c20-12-6-5-10(7-11(12)19(21,22)23)26-17(27)8-15(18(26)28)29-9-16-24-13-3-1-2-4-14(13)25-16/h1-7,15H,8-9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXDGPNTHNOIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)SCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Pyrrolidinedione Core Construction: The final step involves the formation of the pyrrolidinedione core, which can be synthesized via a cyclization reaction involving a suitable dione precursor and the benzimidazole-thioether intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique electronic properties may make it useful in the development of new materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleophilic sites in proteins, while the pyrrolidinedione core may participate in hydrogen bonding or hydrophobic interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and are known for their antiparasitic properties.
Pyrrolidinedione Derivatives: Compounds such as thalidomide and lenalidomide, which contain a pyrrolidinedione core, are used in the treatment of various cancers and inflammatory diseases.
Uniqueness
3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly alter the compound’s reactivity and pharmacokinetic profile compared to other benzimidazole or pyrrolidinedione derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
